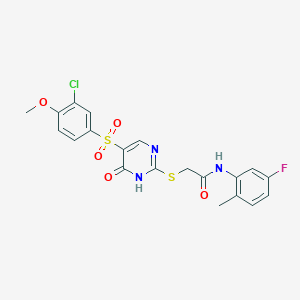

2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide

Description

The compound 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a sulfonamide-containing acetamide derivative with a dihydropyrimidinone core. Its structure features:

- A 3-chloro-4-methoxyphenylsulfonyl group at position 5 of the pyrimidinone ring.

- A thioether linkage connecting the pyrimidinone to an acetamide moiety.

- A 5-fluoro-2-methylphenyl substituent on the acetamide nitrogen.

The sulfonyl and halogenated aromatic groups enhance its binding affinity and metabolic stability, as observed in structurally related compounds .

Properties

Molecular Formula |

C20H17ClFN3O5S2 |

|---|---|

Molecular Weight |

498.0 g/mol |

IUPAC Name |

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |

InChI |

InChI=1S/C20H17ClFN3O5S2/c1-11-3-4-12(22)7-15(11)24-18(26)10-31-20-23-9-17(19(27)25-20)32(28,29)13-5-6-16(30-2)14(21)8-13/h3-9H,10H2,1-2H3,(H,24,26)(H,23,25,27) |

InChI Key |

DJKZZLMRQSBHQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps:

Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, using reagents such as chlorosulfonic acid or sulfur trioxide.

Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidinone with a thiol compound under basic conditions.

Final Coupling: The final step involves coupling the intermediate with 5-fluoro-2-methylaniline through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 479.95 g/mol. The following table summarizes its key structural components:

| Structural Component | Description |

|---|---|

| Sulfonyl Group | Enhances bioactivity through covalent interactions with target proteins. |

| Pyrimidinone Ring | Associated with various pharmacological properties. |

| Sulfanyl Group | Participates in chemical reactions influencing biological activity. |

| Acetamide Group | Improves solubility and stability of the compound. |

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, which may include enzymes and receptors involved in disease processes. Notable applications include:

- Cancer Treatment : The compound's structure suggests potential inhibitory effects on enzymes associated with cancer progression. Similar compounds have shown promising results in targeting pathways critical for tumor growth and metastasis.

- Anti-inflammatory Properties : The presence of the sulfonyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory agents.

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes, such as cyclooxygenases or lipoxygenases, which play significant roles in inflammatory responses and cancer progression.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of compounds similar to 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide. For instance:

- Molecular Docking Studies : In silico docking studies have been employed to predict the binding affinity of similar compounds to target enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory diseases. These studies suggest that modifications at various positions can significantly enhance inhibitory potency against these targets.

- Synthesis Protocols : The synthesis typically involves multiple steps utilizing commercially available reagents and straightforward transformations, making it feasible for laboratory-scale production.

- Biological Testing : Compounds derived from similar frameworks have undergone biological testing to evaluate their efficacy as anti-inflammatory or anticancer agents, showing promising results that warrant further investigation.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity.

Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations, which influence physicochemical and biological properties:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F, SO2) on the aromatic rings improve thermal stability, as seen in the higher melting points of halogenated derivatives .

- Bulkier substituents (e.g., phenoxy groups) reduce synthetic yields, likely due to steric hindrance during coupling reactions .

- The target compound’s 3-chloro-4-methoxyphenylsulfonyl group may enhance solubility compared to non-sulfonylated analogues, as sulfonyl groups often improve hydrophilicity .

Spectroscopic and Analytical Data

Comparative ¹H NMR data for select compounds:

| Compound | δ (ppm) Key Peaks |

|---|---|

| N-(2,3-dichlorophenyl) derivative | 12.50 (NH-3), 10.10 (NHCO), 7.82 (Ar-H), 4.12 (SCH2) |

| Target Compound (Hypothesized) | ~12.5 (NH-3), ~10.1 (NHCO), 7.3–7.8 (Ar-H), 4.1 (SCH2) |

The similarity in NH and SCH2 proton shifts across analogues suggests conserved hydrogen bonding and electronic environments in the pyrimidinone-acetamide framework .

Biological Activity

The compound 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic molecule that exhibits significant biological activity. This paper aims to summarize the available research findings related to its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

This compound features multiple functional groups, including:

- A sulfonamide group derived from 3-chloro-4-methoxyphenyl.

- A dihydropyrimidine core structure.

- A thioacetamide moiety.

These structural elements contribute to its diverse reactivity and potential therapeutic applications.

Antimicrobial Activity

Research has shown that compounds with similar structural motifs often exhibit notable antimicrobial properties. For instance:

- Pyrimidine derivatives have been widely studied for their antibacterial activity. Compounds with electron-withdrawing groups such as chloro or fluoro have demonstrated enhanced efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The following table summarizes related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Sulfonamide group | Antimicrobial | Lacks bromophenyl substituent |

| Compound B | Dihydropyrimidine | Anticancer | Different halogen substituents |

| Compound C | Thiosemicarbazone | Antiviral | Different core structure |

These findings suggest that the sulfonamide and pyrimidine components of the target compound may confer significant antimicrobial properties .

Anticancer Activity

Similar compounds have been investigated for their anticancer potential. The presence of specific substituents can enhance the activity against cancer cell lines. For example:

- Compounds with a dihydropyrimidine nucleus have shown promising results in inhibiting tumor growth in various studies. The structure–activity relationship (SAR) indicates that modifications at the 4-position of the pyrimidine ring can lead to improved potency against cancer cells .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. Pyrimidine derivatives have been reported to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. This activity is often linked to their ability to modulate cytokine production and inhibit pro-inflammatory enzymes .

Case Studies and Research Findings

- Antimicrobial Evaluation : In a study by Nassar et al., various pyrimidine derivatives were synthesized and screened for their in vitro bactericidal activity against S. aureus, E. coli, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited high or moderate bactericidal activity compared to established antibiotics like ciprofloxacin .

- Anticancer Screening : A series of novel pyrimidine compounds were evaluated for their cytotoxic effects on HeLa cells. Results showed that modifications in the substituents significantly influenced the anticancer activity, with some compounds achieving IC50 values comparable to known chemotherapeutics .

- Inflammatory Response Modulation : Research indicated that pyrimidine derivatives could effectively reduce inflammation markers in animal models, suggesting a potential application in treating chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.